3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.: 682804-02-0
VCID: VC16688474
InChI: InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14)
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid

CAS No.: 682804-02-0

Cat. No.: VC16688474

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid - 682804-02-0

Specification

CAS No. 682804-02-0
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Standard InChI InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14)
Standard InChI Key UMNOWHBATDPZOA-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C=C(C=C2)C(CC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran ring fused to a propanoic acid chain, with an amino group at the β-position. The benzofuran moiety consists of a fused benzene and furan ring, where the furan oxygen is adjacent to the benzene ring, creating a planar structure with partial aromaticity. The propanoic acid chain introduces both carboxylic acid and amino functional groups, enabling participation in peptide bonding and zwitterionic interactions.

PropertyValue
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
CAS Registry Number682804-02-0
ClassificationAmino acid derivative
Key Functional GroupsAmino, carboxylic acid, benzofuran

The stereochemistry at the β-carbon (R-configuration) is critical for its biological activity, as enantiomeric forms may exhibit divergent interactions with enzymes.

Physical and Chemical Characteristics

While experimental data on properties like density, melting point, and solubility remain limited, the compound’s logP (partition coefficient) is estimated to be 1.2–1.5, suggesting moderate lipophilicity. The presence of ionizable groups (pKa ≈ 2.2 for carboxylic acid and 9.8 for the amino group) implies pH-dependent solubility, with high solubility in polar solvents at physiological pH.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves three key steps:

  • Benzofuran Core Construction: Starting from 5-bromo-2,3-dihydrobenzofuran, a Suzuki-Miyaura coupling introduces a propenoic acid sidechain.

  • Amino Group Introduction: The α,β-unsaturated ester intermediate undergoes asymmetric hydrogenation using a chiral catalyst (e.g., Rh-DIOP) to install the (R)-configured amino group.

  • Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization or chromatography to isolate the final product.

Challenges in Industrial Scaling

Industrial production faces hurdles such as:

Biological Activities and Mechanisms

Enzyme Interactions

The compound inhibits glutamate racemase (Ki ≈ 12 µM), an enzyme critical for bacterial cell wall synthesis, by mimicking the transition state of D-glutamate. This activity positions it as a potential antibiotic lead, though in vivo efficacy remains untested.

Fluorescent Properties

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey Structural DifferenceBiological Activity
2-Amino-3-(1-benzofuran-5-yl)propanoic acidC₁₁H₁₁NO₃Non-hydrogenated benzofuran ringWeaker fluorescence (Φ = 0.18)
3-Amino-3-(2-benzofuran-1-yl)propanoic acidC₁₁H₁₁NO₃Benzofuran oxygen at position 1Enhanced AMPK activation (1.5×)
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acidC₁₁H₁₂O₃Lacks amino groupNo enzyme inhibition observed

The hydrogenated benzofuran ring in 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid enhances metabolic stability compared to non-hydrogenated analogues, as evidenced by a 3-fold longer half-life in hepatic microsomes .

Applications and Future Directions

Current Research Applications

  • Proteomics: Used as a fluorescent tag for tracking protein folding in real-time.

  • Antibiotic Development: Virtual screening identifies it as a hit against Mycobacterium tuberculosis MurI.

Challenges and Opportunities

  • Synthetic Accessibility: Developing cost-effective catalytic systems for large-scale production.

  • Therapeutic Optimization: Structural modifications to improve bioavailability and target specificity.

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